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Compound of Interest

Compound Name: 1-Bromo-4-methylpent-2-yne

Cat. No.: B12980106 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and potential reactivity of 1-Bromo-4-methylpent-2-yne. While experimental data for this

specific compound is limited in publicly available literature, this document compiles known

information and provides reasoned estimations based on the properties of structurally similar

compounds and the general reactivity of propargyl bromides.

Core Chemical Properties
1-Bromo-4-methylpent-2-yne is a halogenated alkyne with the molecular formula C₆H₉Br.[1]

Its chemical structure consists of a pent-2-yne backbone substituted with a bromine atom at the

C1 position and a methyl group at the C4 position.

Table 1: Physicochemical Properties of 1-Bromo-4-methylpent-2-yne
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Property Value Source/Method

Molecular Formula C₆H₉Br PubChem[1]

Molecular Weight 161.04 g/mol PubChem (Computed)[1]

CAS Number 185030-28-8 Guidechem[2]

IUPAC Name 1-bromo-4-methylpent-2-yne PubChem (Computed)[1]

SMILES CC(C)C#CCBr PubChem (Computed)[1]

Boiling Point Estimated: 160-180 °C Based on similar compounds

Density Estimated: 1.2-1.3 g/mL Based on similar compounds

Solubility

Soluble in organic solvents

(e.g., ether, THF,

dichloromethane); Insoluble in

water.

General property of similar

organic halides

XLogP3 2.4 PubChem (Computed)[1]

Note: Boiling point and density are estimated based on the properties of analogous compounds

due to the absence of specific experimental data in the searched literature.

Synthesis and Experimental Protocols
The primary route for the synthesis of 1-Bromo-4-methylpent-2-yne involves the bromination

of the corresponding alcohol, 4-methylpent-2-yn-1-ol.

Synthesis of 4-methylpent-2-yn-1-ol (Precursor)
The precursor alcohol can be synthesized via the reaction of the Grignard reagent of 3-methyl-

1-butyne with paraformaldehyde.

Experimental Protocol: Synthesis of 4-methylpent-2-yn-1-ol

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux

condenser, dropping funnel, and nitrogen inlet, magnesium turnings (1.1 eq) are suspended

in anhydrous tetrahydrofuran (THF). A solution of 3-methyl-1-butyne (1.0 eq) in anhydrous
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THF is added dropwise to initiate the Grignard reaction. The mixture is stirred at room

temperature until the magnesium is consumed.

Reaction with Paraformaldehyde: The Grignard solution is cooled to 0 °C, and

paraformaldehyde (1.2 eq) is added portion-wise, controlling the exothermic reaction.

Quenching and Extraction: The reaction is quenched by the slow addition of saturated

aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether (3x).

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

and concentrated under reduced pressure.

Purification: The crude product is purified by vacuum distillation to yield 4-methylpent-2-yn-1-

ol.

Bromination of 4-methylpent-2-yn-1-ol
The conversion of the alcohol to the target bromide can be achieved using a variety of

brominating agents, with phosphorus tribromide (PBr₃) being a common choice.

Experimental Protocol: Synthesis of 1-Bromo-4-methylpent-2-yne

Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel and a

nitrogen inlet, a solution of 4-methylpent-2-yn-1-ol (1.0 eq) in anhydrous diethyl ether is

cooled to 0 °C.

Addition of PBr₃: Phosphorus tribromide (0.4 eq), dissolved in anhydrous diethyl ether, is

added dropwise to the alcohol solution with vigorous stirring, maintaining the temperature

below 5 °C.

Reaction and Work-up: The reaction mixture is allowed to warm to room temperature and

stirred for several hours. The reaction is then carefully quenched by pouring it onto ice. The

organic layer is separated, and the aqueous layer is extracted with diethyl ether (2x).

Purification: The combined organic layers are washed with saturated sodium bicarbonate

solution and brine, dried over anhydrous magnesium sulfate, and concentrated under

reduced pressure. The crude 1-Bromo-4-methylpent-2-yne is purified by vacuum

distillation.
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Caption: Synthetic workflow for 1-Bromo-4-methylpent-2-yne.

Chemical Reactivity
Propargyl bromides are versatile intermediates in organic synthesis, known for their reactivity

as alkylating agents and participation in various coupling reactions.

Nucleophilic Substitution Reactions
The bromine atom in 1-Bromo-4-methylpent-2-yne is a good leaving group, making the

compound susceptible to nucleophilic attack at the C1 position. It can react with a wide range

of nucleophiles, such as amines, azides, and thiolates, to introduce the 4-methylpent-2-ynyl

moiety into other molecules.

Coupling Reactions
Propargyl bromides are valuable partners in various metal-catalyzed cross-coupling reactions,

including Sonogashira, Suzuki, and Negishi couplings. These reactions allow for the formation

of new carbon-carbon bonds and the construction of more complex molecular architectures.

Grignard Reaction
Reaction with magnesium metal in an ethereal solvent would likely lead to the formation of the

corresponding Grignard reagent, which can then be used in reactions with electrophiles such

as aldehydes, ketones, and carbon dioxide.
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Caption: Key reaction pathways of 1-Bromo-4-methylpent-2-yne.

Potential Biological Significance and Signaling
Pathways
While no specific biological activity has been reported for 1-Bromo-4-methylpent-2-yne, the

propargyl functional group is present in a number of biologically active molecules, including

enzyme inhibitors. For instance, propargyl-containing compounds have been investigated as

inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative

diseases.[3] The terminal alkyne can act as a suicide inhibitor, forming a covalent bond with the

enzyme's active site.

Based on this, a hypothetical signaling pathway can be proposed where a derivative of 1-
Bromo-4-methylpent-2-yne acts as a modulator of a key enzyme in a disease-relevant

pathway.

Hypothetical Signaling Pathway Modulation

Let us consider a hypothetical scenario where a derivative of 1-Bromo-4-methylpent-2-yne,

"Compound X," is designed to inhibit a hypothetical kinase, "Kinase Y," which is overactive in a

cancer cell line.
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Caption: Hypothetical inhibition of a kinase signaling pathway.

In this model, the binding of a growth factor to its receptor activates Kinase Y. This leads to the

phosphorylation of a downstream effector, ultimately promoting cell proliferation. "Compound

X," derived from 1-Bromo-4-methylpent-2-yne, could be designed to bind to the active site of

Kinase Y, thereby inhibiting its activity and blocking the pro-proliferative signal. The propargyl

group could be envisioned to form a covalent bond with a cysteine residue in the kinase's

active site, leading to irreversible inhibition.

Conclusion
1-Bromo-4-methylpent-2-yne is a chemical intermediate with potential for use in various

organic syntheses. While specific experimental data is scarce, its reactivity can be inferred from

the well-established chemistry of propargyl bromides. The presence of the propargyl moiety

suggests potential for exploration in medicinal chemistry, particularly in the design of targeted
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covalent inhibitors. Further research is warranted to fully characterize its physical properties,

explore its synthetic utility, and investigate its potential biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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